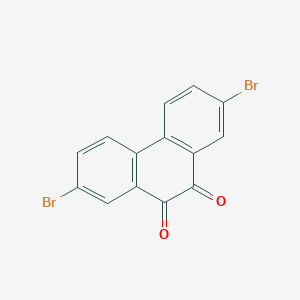

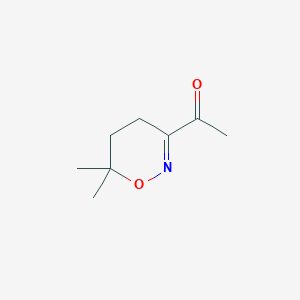

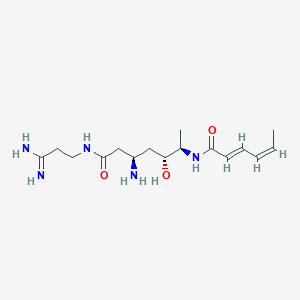

![molecular formula C20H27N5O6 B038415 8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione CAS No. 114606-56-3](/img/structure/B38415.png)

8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

描述

准备方法

The synthesis of SLV-306 involves several steps. The acylation of a chiral amine with a chiral cyclopentanecarboxylic acid is a key step in the process. This reaction is facilitated by N-methylmorpholine, hydroxybenzotriazole, and N-(dimethylaminopropyl)-N’-ethylcarbodiimide in dichloromethane. The resulting amide is then treated with trifluoroacetic acid to eliminate the tert-butyl ester groups . Industrial production methods for SLV-306 typically involve optimizing these reaction conditions to ensure high yield and purity.

化学反应分析

SLV-306 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydroxylamine, and potassium phthalimide. For instance, the bromination of 1-tetralone with bromine in methanol yields 2-bromotetralone, which is then treated with hydroxylamine to form the corresponding oxime. This oxime is further isomerized with polyphosphoric acid to produce benzazepinone . Major products formed from these reactions include various intermediates that are crucial for the final synthesis of SLV-306.

科学研究应用

SLV-306 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of endothelin converting enzyme and neutral endopeptidase. In biology, it is used to investigate the physiological roles of these enzymes and their impact on cardiovascular health. In medicine, SLV-306 is being explored as a potential treatment for conditions such as hypertension and heart failure due to its ability to modulate blood pressure and cardiac function . Additionally, its dual inhibitory action makes it a valuable tool in the study of enzyme inhibition and drug development.

作用机制

The mechanism of action of SLV-306 involves the inhibition of both endothelin converting enzyme and neutral endopeptidase. This dual inhibition leads to an increase in plasma natriuretic peptides and big endothelin-1 levels, which in turn helps to reduce right and left cardiac filling pressures. The molecular targets of SLV-306 include neprilysin and endothelin converting enzyme, both of which play crucial roles in cardiovascular regulation .

相似化合物的比较

SLV-306 is unique in its dual inhibitory action on both endothelin converting enzyme and neutral endopeptidase. Similar compounds include omapatrilat, which inhibits both angiotensin converting enzyme and neutral endopeptidase, and GW660511X, another dual angiotensin converting enzyme and neutral endopeptidase inhibitor . Unlike these compounds, SLV-306 specifically targets endothelin converting enzyme, making it particularly effective in modulating endothelin levels and providing therapeutic benefits in cardiovascular diseases.

属性

IUPAC Name |

8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLFAVFWNOZVFM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N[C@@H](CO)C3=CC(=C(C=C3)OC)OC)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921432 | |

| Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114606-56-3 | |

| Record name | Sdz mks 492 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114606563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

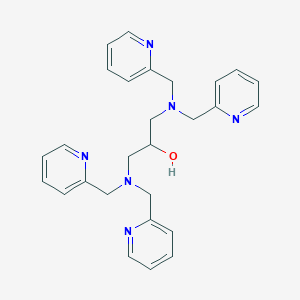

![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)

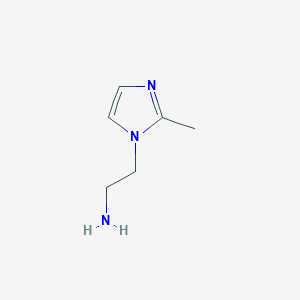

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)

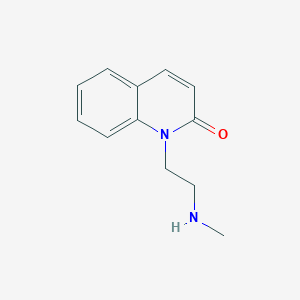

![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)